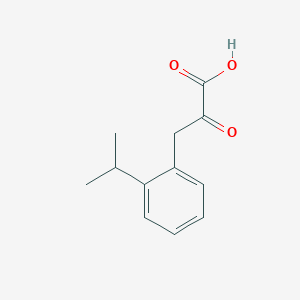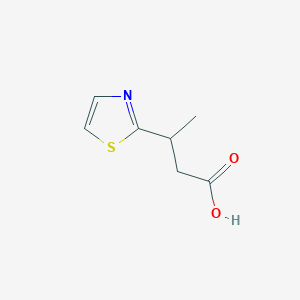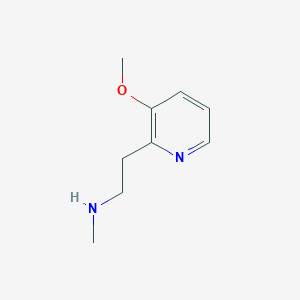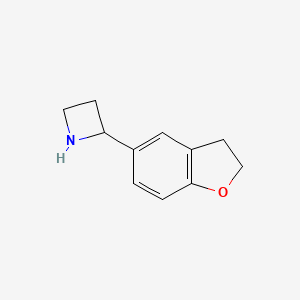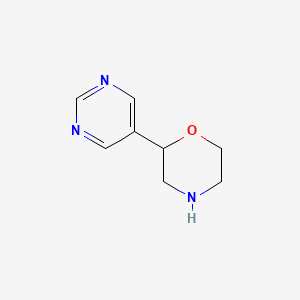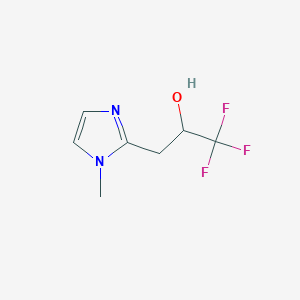
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride: Similar structure but with a different position of the methyl group.
Methanesulfonylchloride: Lacks the dioxane ring and is a simpler sulfonyl chloride compound.
Uniqueness
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties that influence its reactivity and applications. The methyl group on the dioxane ring also affects the compound’s chemical behavior compared to its analogs .
Eigenschaften
Molekularformel |
C6H11ClO4S |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-5-2-10-3-6(11-5)4-12(7,8)9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
GSSLMXCQEJUKEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(O1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13527200.png)
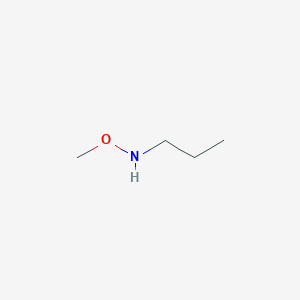
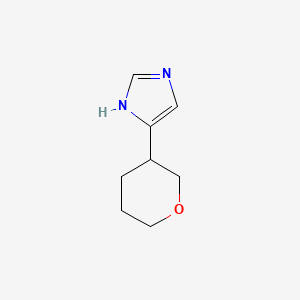
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
